(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine-2,3-dione core with various substituents, including a fluorophenyl group, a furan-2-yl(hydroxy)methylidene group, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. One possible route includes:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through the cyclization of a suitable precursor, such as a substituted amino acid or an amide.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Addition of the Furan-2-yl(hydroxy)methylidene Group: This can be accomplished through a condensation reaction involving a furan derivative and a suitable aldehyde or ketone.
Attachment of the Pyridin-3-ylmethyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is structurally simpler but shares some functional groups with (4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione.
Sulfamethazine: This compound has a different core structure but shares some functional groups and can form similar hydrogen bonding interactions.
Uniqueness
This compound is unique due to its combination of a pyrrolidine-2,3-dione core with multiple functional groups, including a fluorophenyl group, a furan-2-yl(hydroxy)methylidene group, and a pyridin-3-ylmethyl group
Properties
Molecular Formula |
C21H15FN2O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H15FN2O4/c22-15-7-2-1-6-14(15)18-17(19(25)16-8-4-10-28-16)20(26)21(27)24(18)12-13-5-3-9-23-11-13/h1-11,18,26H,12H2 |
InChI Key |
BYPSQJYNMBUWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4)F |
Origin of Product |
United States |
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